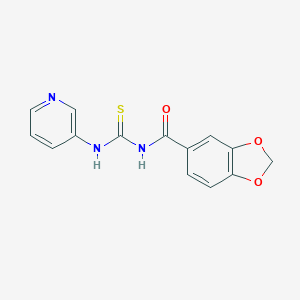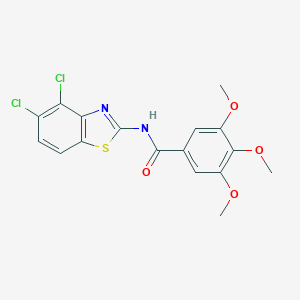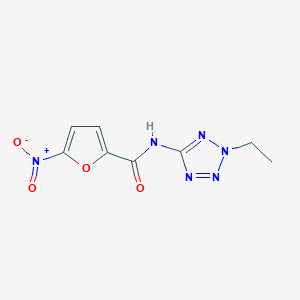
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT and has gained interest due to its unique chemical properties and potential therapeutic applications. In
科学的研究の応用
PBIT has been studied extensively for its potential applications in scientific research. One of the most promising applications of PBIT is in the field of cancer research. PBIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PBIT has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
作用機序
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. PBIT has been shown to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition leads to the disruption of cellular processes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
PBIT has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, PBIT has also been found to have anti-inflammatory and antioxidant effects. PBIT has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. PBIT has also been found to scavenge free radicals, which are known to cause cellular damage.
実験室実験の利点と制限
One of the main advantages of using PBIT in laboratory experiments is its high purity and specificity. PBIT has been synthesized to produce a highly pure product that is specific to its intended target. This specificity allows for accurate and reproducible results in laboratory experiments. However, one of the limitations of using PBIT is its high cost. The synthesis of PBIT requires specialized equipment and expertise, which can be expensive.
将来の方向性
There are several future directions for the study of PBIT. One of the most promising directions is the development of PBIT-based therapies for the treatment of cancer. PBIT has shown great potential as an anti-cancer agent, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of PBIT in other disease models, such as inflammation and neurodegeneration. PBIT has been found to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in these disease models. Finally, further research is needed to optimize the synthesis of PBIT and reduce its cost, which may increase its accessibility for scientific research.
Conclusion:
In conclusion, N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, or PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT has been found to have anti-cancer, anti-inflammatory, and antioxidant effects, and has shown great potential as a therapeutic agent. Further research is needed to determine the efficacy of PBIT-based therapies in clinical trials and to optimize its synthesis for increased accessibility in scientific research.
合成法
The synthesis of PBIT involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing PBIT involves the reaction between 3-aminopyridine and 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thiocarbonyldiimidazole. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of PBIT with excellent purity.
特性
分子式 |
C14H11N3O3S |
|---|---|
分子量 |
301.32 g/mol |
IUPAC名 |
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-3-4-11-12(6-9)20-8-19-11)17-14(21)16-10-2-1-5-15-7-10/h1-7H,8H2,(H2,16,17,18,21) |
InChIキー |
GKTKGNNJBGDKJY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)